14,15-Didehydroisoeburnamine
Description
Contextualization of 14,15-Didehydroisoeburnamine within Natural Products Chemistry
Natural products are chemical compounds produced by living organisms, found in sources ranging from plants and fungi to marine invertebrates. wikipedia.orgmdpi.com These molecules, often categorized as secondary metabolites, are not essential for the organism's immediate survival but frequently confer an evolutionary advantage, such as defense against predators. wikipedia.org The field of natural products chemistry is dedicated to the isolation, structure elucidation, synthesis, and investigation of the biological activity of these compounds. mdpi.com
This compound is classified within this broad field as an eburnamine-type indole (B1671886) alkaloid. researchgate.net Alkaloids are a large group of naturally occurring organic compounds that typically contain at least one nitrogen atom in a heterocyclic ring and often exhibit significant physiological effects. nih.gov The eburnamine (B1221595) alkaloids are a specific subgroup of monoterpene indole alkaloids, which are characterized by a structural backbone derived from the amino acid tryptophan and a monoterpene unit. numberanalytics.com this compound has been identified and isolated from plant sources, specifically the herbs of Melodinus khasianus, a member of the Apocynaceae plant family. nih.govchemfaces.com This family is a well-known source for a multitude of eburnamine-vincamine alkaloids. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound | chemicalbook.com |
| CAS Number | 50838-11-4 | chemicalbook.com |
| Molecular Formula | C₁₉H₂₂N₂O | chemicalbook.com |
| Compound Class | Eburnamine-type Indole Alkaloid | researchgate.net |
| Natural Source | Melodinus khasianus | chemfaces.com |
Significance of Indole Alkaloids in Contemporary Chemical Biology Research
Indole alkaloids, the broader class to which this compound belongs, are of profound importance in contemporary chemical biology and medicinal chemistry. numberanalytics.com This significance stems from their immense structural diversity and their wide spectrum of potent biological activities. numberanalytics.comresearchgate.net The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, serves as a versatile scaffold for extensive chemical modifications, leading to a vast number of compounds. numberanalytics.com
The impact of indole alkaloids is exemplified by the Vinca alkaloids, such as vinblastine (B1199706) and vincristine, which were isolated from the Madagascar periwinkle, Catharanthus roseus. numberanalytics.comnih.gov These compounds are staples in cancer chemotherapy, functioning by inhibiting the polymerization of tubulin, which is crucial for cell division. numberanalytics.commdpi.com Their discovery in the 1950s was a landmark achievement and spurred further research into plant-derived medicinal agents. nih.govnih.gov Today, the Vinca alkaloids are considered the second-most-used class of cancer drugs. nih.gov
Beyond the Vinca alkaloids, other indole alkaloids have also made substantial contributions. Reserpine, isolated from Rauwolfia serpentina, was one of the first effective treatments for hypertension. nih.gov The eburnamine-vincamine subgroup itself, which includes compounds like vincamine (B1683053) and the synthetic derivative vinpocetine (B1683063), has been investigated for its effects on cerebral circulation and neuronal homeostasis. nih.gov The continuous discovery and study of novel indole alkaloids from both terrestrial and marine organisms remain a promising frontier in the search for new therapeutic leads and molecular probes to investigate complex biological processes. mdpi.comnih.gov
Table 2: Prominent Indole Alkaloids and Their Research Significance
| Compound | Class | Natural Source | Noted Significance | Reference |
| Vinblastine | Bisindole Alkaloid | Catharanthus roseus | Anticancer agent used in chemotherapy regimens. nih.gov | mdpi.com |
| Vincristine | Bisindole Alkaloid | Catharanthus roseus | Anticancer agent, particularly in leukemia treatment. mdpi.com | mdpi.com |
| Reserpine | Indole Alkaloid | Rauwolfia serpentina | Antihypertensive and antipsychotic agent. | nih.gov |
| Strychnine | Indole Alkaloid | Strychnos nux-vomica | A highly toxic compound with a complex structure, used as a pesticide. | numberanalytics.com |
| Vincamine | Eburnamine-Vincamine Alkaloid | Vinca minor | Studied for its effects on cerebral blood flow. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15R,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13-pentaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-7,9,16,18,22H,2,8,10-12H2,1H3/t16-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEIVSZGVBPOQZ-QRQLOZEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(N3C4=CC=CC=C4C5=C3C1N(CC5)CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H](N3C4=CC=CC=C4C5=C3[C@H]1N(CC5)CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isolation and Biosynthesis of 14,15 Didehydroisoeburnamine
Natural Sources and Extraction Methodologies for 14,15-Didehydroisoeburnamine
This compound has been identified in various plant species, particularly within the family Apocynaceae. One notable source is the herb Melodinus khasianus. chemfaces.com The extraction of this and other eburnamine-type alkaloids typically involves a multi-step process tailored to their basic nature. alfa-chemistry.com
A general approach to alkaloid extraction from plant material begins with the preparation of the plant sample, which includes drying and grinding to a suitable size. jiwaji.edu Subsequently, one of two primary methods is often employed:
Method 1: Extraction with an alkaline solution. The powdered plant material is treated with a base, such as lime water, to liberate the free alkaloid bases from their salt forms. jiwaji.edu The mixture is then extracted with an organic solvent like chloroform. jiwaji.edu The resulting organic extract, containing the free alkaloids, is then treated with an aqueous acid solution to form alkaloid salts, which partition into the aqueous layer, separating them from many impurities. jiwaji.edu
Method 2: Extraction with an acidic solution. The plant material is extracted with dilute acid, such as sulfuric or hydrochloric acid, to form water-soluble alkaloid salts. jocpr.com This acidic extract can then be washed with an organic solvent to remove non-basic impurities. jiwaji.edu Subsequently, the aqueous layer is basified to precipitate the free alkaloids, which are then extracted with an organic solvent. alfa-chemistry.com
The choice of solvent is crucial, with alcohols like methanol (B129727) and ethanol (B145695) being capable of dissolving both free alkaloids and their salts. jocpr.com However, alcohol extraction can also co-extract fat-soluble impurities, necessitating further purification steps. jocpr.com
Advanced Chromatographic and Spectroscopic Techniques for this compound Isolation and Purification
Following initial extraction, the crude alkaloid mixture undergoes purification to isolate individual compounds like this compound. A variety of chromatographic techniques are indispensable for this purpose. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov
Commonly employed techniques include:
Column Chromatography: This is a fundamental technique where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. nih.gov Different compounds travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.
Thin-Layer Chromatography (TLC): TLC is often used for rapid analysis of fractions from column chromatography. nih.gov It involves a solid stationary phase coated on a flat plate and a liquid mobile phase that moves up the plate by capillary action. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that uses high pressure to force the solvent through columns containing very fine particles. nih.gov Reversed-phase HPLC, often with C18 columns, is particularly useful for separating alkaloids. psu.edu For instance, in the isolation of related alkaloids, semi-preparative HPLC with a C18 column and a mobile phase of methanol/water has been successfully used. psu.edu
Sephadex LH-20 Chromatography: This size-exclusion chromatography is often used for the purification of alkaloids, separating them based on their molecular size. psu.edu
Once isolated, the structure of this compound is elucidated using a combination of spectroscopic methods. These techniques provide detailed information about the molecule's connectivity and stereochemistry. Key spectroscopic data for this compound would typically include:
| Spectroscopic Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework. ¹H NMR gives information on the number and environment of protons, while ¹³C NMR provides similar information for carbon atoms. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity between atoms. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups, such as C=O (carbonyl) and N-H bonds. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, often characteristic of the indole (B1671886) chromophore. |
Elucidation of the Biosynthetic Pathway of Eburnamine-Type Alkaloids, including Hypothesized Steps for this compound
The biosynthesis of eburnamine-type alkaloids is a complex process that is believed to be related to the biosynthesis of other indole alkaloids, such as those of the aspidosperma type. nih.govrsc.org A key discovery in this area was the identification of a cytochrome P450 enzyme that catalyzes the formation of an epoxide. nih.govrsc.org This epoxide can then undergo a rearrangement to form the characteristic vincamine-eburnamine backbone. nih.govrsc.org This finding supports the long-held hypothesis that aspidosperma and eburnamine (B1221595) alkaloids share a common biosynthetic origin. nih.govrsc.org
The general biosynthetic pathway for eburnamine alkaloids is thought to proceed through several key intermediates. While the specific enzymatic steps leading to this compound have not been fully elucidated, the pathway can be hypothesized based on known biosynthetic transformations in related alkaloids. The formation of the eburnamine skeleton is a critical step, and further modifications, such as oxidation and cyclization reactions, lead to the diverse array of eburnamine-type alkaloids observed in nature.
Chemical Synthesis and Derivatization Strategies for 14,15 Didehydroisoeburnamine
Total Synthesis Approaches for 14,15-Didehydroisoeburnamine
The total synthesis of a natural product like this compound, which has not been extensively documented in publicly available literature, necessitates a theoretical approach based on established synthetic principles for related indole (B1671886) alkaloids.
Retrosynthetic Analysis and Key Intermediates in this compound Synthesis
A plausible retrosynthetic analysis of this compound would disconnect the molecule at key bonds to reveal simpler, more readily available starting materials. The core structure, an isoeburnamine framework, features a pentacyclic system. A logical disconnection strategy would involve breaking the C-N bond within the dihydroisoquinoline moiety and the C-C bond connecting the ethyl group to the quinuclidine-like core. This approach simplifies the target to a tryptamine (B22526) derivative and a functionalized aldehyde or ketone.
Key Disconnections and Potential Intermediates:
| Disconnection Point | Precursor A | Precursor B |
| C-N (Pictet-Spengler) | Tryptamine derivative | Aldehyde with alkyne functionality |
| C-C (Aldol/Mannich) | Indole-based lactam | Functionalized ethyl-containing synthon |
This retrosynthetic pathway highlights the importance of key intermediates such as a substituted tryptamine and a chiral aldehyde or ketone fragment. The presence of the 14,15-didehydro (alkyne) functionality would likely be introduced early in the synthesis of one of the key fragments to avoid harsh conditions on the fully assembled pentacyclic system.
Stereoselective and Regioselective Methodologies for this compound Construction
The construction of the chiral centers in this compound would be a critical challenge. Stereoselective methodologies would be essential to control the relative and absolute stereochemistry of the molecule.
Potential Stereoselective and Regioselective Reactions:
Pictet-Spengler Reaction: A diastereoselective Pictet-Spengler reaction using a chiral tryptamine derivative could establish the stereocenter at the C-12b position. The choice of catalyst and reaction conditions would be crucial for achieving high diastereoselectivity.
Organocatalysis: Asymmetric organocatalysis could be employed to set the stereochemistry of the fragment bearing the ethyl group through reactions like asymmetric Michael additions or aldol (B89426) reactions.
Regioselective Functionalization: The introduction of the alkyne at the 14,15-position would require a highly regioselective method, possibly through the manipulation of a pre-existing functional group on the isoeburnamine core or by incorporating it into one of the initial building blocks.
Semisynthesis and Diversification of this compound Analogs
Given the potential biological interest in the 14,15-didehydro functionality, semisynthesis starting from a more abundant, structurally related natural product could be a viable strategy. For instance, if a related isoeburnamine alkaloid with a saturated or differently functionalized side chain is available, it could be chemically modified to introduce the alkyne. This would involve selective oxidation and subsequent elimination or acetylide addition reactions. Such an approach would allow for the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov
Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs could involve modifications at various positions of the this compound scaffold.
Potential Modifications for Analog Synthesis:
| Modification Site | Synthetic Strategy | Potential Analogs |
| Aromatic Ring | Electrophilic aromatic substitution or cross-coupling reactions | Halogenated, alkylated, or arylated derivatives |
| Ethyl Group | Use of different alkyl-containing synthons in the initial steps | Analogs with varied alkyl chains or functional groups |
| Alkyne Moiety | Sonogashira coupling or other cross-coupling reactions | Aryl or heteroaryl substituted alkynes |
The development of a flexible synthetic route would be key to accessing a diverse range of structural analogs.
Advanced Spectroscopic and Analytical Characterization Methodologies for 14,15 Didehydroisoeburnamine
Nuclear Magnetic Resonance Spectroscopy (NMR) for the Structural Assignment of 14,15-Didehydroisoeburnamine
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the de novo structure determination of organic compounds. By mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
For this compound, ¹H NMR spectroscopy would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (relative ratios). Protons in the aromatic indole (B1671886) ring system would typically resonate in the downfield region (δ 7.0-8.0 ppm), while aliphatic protons on the pentacyclic structure would appear in the upfield region. The ethyl group protons would present as a characteristic quartet and triplet pattern.
¹³C NMR spectroscopy complements the proton data by identifying the number of unique carbon atoms. The spectrum would show distinct signals for the carbonyl carbon (δ > 170 ppm), the sp²-hybridized carbons of the indole and the didehydro bond (δ 100-150 ppm), and the sp³-hybridized aliphatic carbons (δ 20-70 ppm). Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the precise connectivity between protons and carbons, confirming the complete structural assignment of this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Features of this compound
| Structural Feature | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Indole Aromatic Protons | 7.0 - 8.0 | 110 - 140 |
| Vinylic Proton (C14-H) | 5.5 - 6.5 | 120 - 140 |
| Aliphatic Protons (Ring System) | 1.5 - 4.0 | 25 - 70 |
| Ethyl Group (-CH₂) | 1.5 - 2.5 (quartet) | 20 - 30 |
| Ethyl Group (-CH₃) | 0.8 - 1.5 (triplet) | 10 - 15 |
| Carbonyl Carbon (C=O) | N/A | 170 - 180 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure through fragmentation analysis. biocrick.com For this compound (molecular formula: C₁₉H₂₀N₂O), high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to accurately determine its molecular mass. This technique provides a precise mass measurement, allowing for the confirmation of the molecular formula by comparing the experimental value to the calculated exact mass.
Electron ionization (EI) or tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" that is characteristic of the compound's structure. Key fragmentation pathways for this compound would likely involve the loss of the ethyl group, cleavage of the E-ring, and various rearrangements within the indole nucleus, consistent with the nitrogen rule where a molecule with an even number of nitrogen atoms has an even nominal molecular mass. msu.edu
Table 2: Predicted High-Resolution Mass Spectrometry Data and Major Fragments for this compound
| Analysis | Parameter | Expected Value |
| Molecular Ion | Calculated Exact Mass (C₁₉H₂₀N₂O) | 292.1576 g/mol |
| Ion Species (ESI-HRMS) | [M+H]⁺ | |
| Expected m/z of [M+H]⁺ | 293.1648 | |
| Major Fragments (EI-MS) | Fragment Identity | Expected m/z |
| [M-C₂H₅]⁺ (Loss of ethyl group) | 263 | |
| [M-C₂H₅, -CO]⁺ | 235 | |
| Indole-related fragments | Various |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis of this compound
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within a molecule, respectively.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. wikipedia.orgutdallas.edu Each type of bond vibrates at a characteristic frequency, allowing for the identification of functional groups. libretexts.org The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups. The presence of a strong absorption band around 1650-1700 cm⁻¹ would indicate the carbonyl (C=O) group of the lactam. Aromatic C-H stretching vibrations from the indole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching of the didehydro bond and the aromatic ring would be found in the 1600-1450 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. wikipedia.org The extended π-system of this compound, which includes the indole nucleus conjugated with the didehydro double bond, is expected to absorb UV light. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show characteristic absorption maxima (λ_max) that are indicative of this chromophore.
Table 3: Characteristic IR Absorption Frequencies and Predicted UV-Vis Maxima for this compound
| Spectroscopy | Functional Group/Chromophore | Expected Absorption Range |
| IR | Aromatic C-H (stretch) | 3050 - 3150 cm⁻¹ |
| Aliphatic C-H (stretch) | 2850 - 2960 cm⁻¹ | |
| Carbonyl C=O (lactam stretch) | 1650 - 1700 cm⁻¹ | |
| Alkene & Aromatic C=C (stretch) | 1450 - 1620 cm⁻¹ | |
| C-N (stretch) | 1200 - 1350 cm⁻¹ | |
| UV-Vis | Indole Chromophore | ~220 nm, ~280-290 nm |
| Conjugated System (Indole + C=C) | ~300-350 nm |
Chromatographic Methods for Purity Assessment and Quantitative Analysis of this compound
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity and performing quantitative analysis of non-volatile organic compounds. researchgate.net A reversed-phase HPLC (RP-HPLC) method would be developed for this compound. ejgm.co.uk This typically involves a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using a UV detector set to one of the compound's absorption maxima (e.g., 280 nm or 320 nm) or a Diode Array Detector (DAD) to monitor multiple wavelengths. pjoes.com The method would be validated according to established guidelines for parameters such as linearity, accuracy, precision, specificity, and limit of detection (LOD) and quantification (LOQ).
Table 4: Typical Parameters for a Validated RP-HPLC Method for this compound
| Parameter | Description |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV/DAD at 280 nm and 320 nm |
| Column Temperature | 25 °C |
| Retention Time | Dependent on specific gradient program |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to its relatively high molecular weight and polarity, this compound is not sufficiently volatile for direct GC-MS analysis. However, the technique can be applied to its volatile derivatives.
Derivatization, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the molecule into a more volatile and thermally stable analogue by reacting with any active hydrogens. The resulting trimethylsilyl (B98337) (TMS) derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the derivative from other components, and the mass spectrometer provides a mass spectrum for identification, which can be compared against spectral libraries.
Table 5: Hypothetical GC-MS Parameters for the Analysis of a Derivatized this compound
| Parameter | Description |
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Transfer Line Temp | 290 °C |
| Scan Range | 50 - 550 amu |
Crystallographic Studies for Absolute Stereochemistry Determination of this compound
X-ray crystallography is the definitive analytical method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique is unparalleled in its ability to unambiguously establish the absolute stereochemistry of chiral centers within a molecule.
For this compound, which possesses a chiral center at the C-21 position, obtaining a single crystal of suitable quality is the first critical step. This is typically achieved through slow evaporation of a saturated solution of the pure compound in an appropriate solvent or solvent system. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the precise placement of every atom in the molecule's structure.
The analysis not only confirms the connectivity previously deduced by NMR but also reveals the precise bond lengths, bond angles, and torsional angles. Most importantly, for a chiral molecule, the analysis can determine the absolute configuration (R or S) of the stereocenter, providing an unequivocal structural proof.
Table 6: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value/Description |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁ or other chiral space group |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) - specific to crystal packing |
| Molecules per Unit Cell (Z) | 2 or 4 |
| Resolution | < 1.0 Å |
| R-factor | < 0.05 |
| Method of Structure Solution | Direct Methods or Patterson function |
| Absolute Configuration | Determined (e.g., Flack parameter close to 0) |
Pharmacological Investigations and Elucidation of Mechanism of Action Preclinical Focus
In Vitro Pharmacological Characterization of 14,15-Didehydroisoeburnamine
Receptor Binding Profiling and Ligand-Target Interactions
Comprehensive receptor binding assays are necessary to identify the specific protein targets of this compound. While no specific binding data for this compound has been published, other eburnamine (B1221595) derivatives have shown affinity for various receptors. For instance, the well-studied derivative vinpocetine (B1683063) has been shown to interact with multiple targets, including phosphodiesterases and ion channels, which in turn can modulate neurotransmitter systems. nih.gov A hypothetical receptor binding profile for an investigational compound like this compound would typically be presented in a table format, outlining its affinity (Ki or IC50 values) for a panel of central nervous system and peripheral receptors.
Hypothetical Receptor Binding Profile
| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Adrenergic α1 | >1000 | No significant activity |
| Adrenergic α2 | >1000 | No significant activity |
| Dopamine D1 | >1000 | No significant activity |
| Dopamine D2 | >1000 | No significant activity |
| Serotonin 5-HT1A | >1000 | No significant activity |
| Serotonin 5-HT2A | >1000 | No significant activity |
| Muscarinic M1 | >1000 | No significant activity |
| NMDA (non-competitive) | >1000 | No significant activity |
Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is not currently available.
Enzymatic Activity Modulation and Inhibition Kinetics
The eburnamine class of alkaloids is known to modulate the activity of various enzymes. nih.gov Vinpocetine, for example, is a known inhibitor of phosphodiesterase type 1 (PDE1). nih.gov This inhibition leads to an increase in cyclic GMP levels, which can result in vasodilation and other cellular effects. An investigation into the enzymatic modulation by this compound would likely focus on enzymes involved in signal transduction pathways relevant to the central nervous system and cardiovascular system.
Hypothetical Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |
|---|---|---|
| Phosphodiesterase 1 (PDE1) | Not Determined | - |
| Acetylcholinesterase (AChE) | Not Determined | - |
| Monoamine Oxidase A (MAO-A) | Not Determined | - |
| Monoamine Oxidase B (MAO-B) | Not Determined | - |
Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is not currently available.
Cellular Pathway Perturbation and Signaling Network Analysis
The ultimate effect of a compound is determined by how it perturbs cellular signaling networks. Based on the known actions of related alkaloids, this compound could potentially influence pathways related to neuronal survival, inflammation, and cellular metabolism. For instance, the neuroprotective effects of some eburnamine derivatives are attributed to their ability to modulate pathways involved in apoptosis and oxidative stress. researchgate.net Advanced techniques such as transcriptomics and proteomics would be required to map the specific cellular pathways affected by this compound.
Preclinical In Vivo Pharmacological Models for Investigating this compound
In vivo studies in animal models are essential to understand the physiological effects of a compound in a whole organism.
Animal Models for Central Nervous System Interactions
Given that many eburnamine alkaloids exhibit effects on the central nervous system, it is plausible that this compound would be investigated in similar models. nih.gov These could include models of neurodegenerative diseases, stroke, and cognitive function. For example, vinpocetine has been shown to improve cerebral blood flow and glucose metabolism in animal models and in human studies, suggesting a potential therapeutic role in cerebrovascular disorders. nih.gov
Potential CNS Preclinical Models
| Model | Species | Endpoint Measured | Potential Effect of this compound |
|---|---|---|---|
| Morris Water Maze | Rat/Mouse | Learning and Memory | Improvement in spatial learning and memory |
| Middle Cerebral Artery Occlusion (MCAO) | Rat | Infarct volume, neurological deficit | Reduction in brain damage and improved functional recovery |
| Forced Swim Test | Mouse | Immobility time | Antidepressant-like effects |
Note: This table is hypothetical and for illustrative purposes only, as specific data for this compound is not currently available.
Models for Peripheral Systemic Interactions
The cardiovascular effects of eburnamine alkaloids are also a significant area of investigation. nih.gov Some of these compounds can influence blood pressure and heart rate. Therefore, preclinical studies of this compound would likely involve monitoring of cardiovascular parameters in animal models.
Molecular Mechanism of Action Elucidation for this compound
Identification of Molecular Targets and Binding Sites
There is currently no available data from preclinical studies that identifies the specific molecular targets or binding sites for this compound.
Investigation of Downstream Cellular and Biochemical Effects
Information regarding the downstream cellular and biochemical effects resulting from the interaction of this compound with any potential molecular targets is not available in published preclinical research.
Structure Activity Relationship Sar Studies of 14,15 Didehydroisoeburnamine and Its Analogs
Design and Synthesis of Structure-Activity Relationship Libraries based on 14,15-Didehydroisoeburnamine
The design and synthesis of analog libraries are fundamental to establishing SAR. For the eburnamine (B1221595) alkaloids, numerous derivatives have been synthesized to enhance their pharmacological properties, which primarily target brain function and the cardiovascular system. nih.gov The general approach involves modifying the core pentacyclic scaffold of the eburnamine structure.
A notable example within the broader eburnamine class that highlights the principles of SAR is the synthesis of a derivative of (-)-eburnamonine. In one study, an exocyclic enone was introduced into the structure of (-)-eburnamonine, resulting in a new compound, 15-methylene-eburnamonine. nih.gov This selective modification was found to impart potent anticancer activity. nih.gov The synthetic strategy involved a modified Peterson olefination to create the enone, demonstrating a feasible route to structurally diverse analogs. nih.gov To further define the structure-activity relationship, the α,β-unsaturation of the enone was reduced, which provided a key point of comparison for biological activity. nih.gov
While this example focuses on a close relative of this compound, it underscores the importance of specific structural modifications in altering biological effects. The synthesis of such focused libraries allows researchers to systematically probe the impact of various functional groups and stereochemical arrangements on the desired biological outcome.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity in a quantitative manner. For a series of analogs, QSAR models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.
Specific QSAR models for this compound derivatives are not readily found in published literature. However, the principles of QSAR are broadly applicable. A typical QSAR study would involve:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each analog.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
Such a model could provide valuable insights into which structural properties are most influential for the biological activity of this class of compounds.
Identification of Key Pharmacophores and Structural Elements for Desired Biological Interactions
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target. The identification of a pharmacophore is a crucial step in rational drug design.
For the eburnamine alkaloid family, which includes compounds with effects on the central nervous system, key pharmacophoric features likely include:
The Indole (B1671886) Nucleus: This is a common feature in many biologically active alkaloids and can participate in various interactions with protein targets.
The Pentacyclic Ring System: The rigid, three-dimensional shape of this system is critical for fitting into the binding site of a target protein.
The Nitrogen Atom: The basic nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, forming ionic interactions.
The Hydroxyl Group (in isoeburnamine): The position and stereochemistry of the hydroxyl group are known to be crucial for the biological activity of isoeburnamine. ontosight.ai
In the case of the synthesized 15-methylene-eburnamonine, the introduced α,β-unsaturated carbonyl group was identified as a key structural element responsible for its cytotoxic effects, likely through Michael addition reactions with biological nucleophiles. nih.gov This highlights how a specific structural modification can introduce a new, critical pharmacophoric feature.
Impact of Stereochemistry and Conformational Flexibility on the Activity of this compound Analogs
The eburnamine alkaloids possess a complex, stereochemically rich structure. The relative and absolute stereochemistry of the chiral centers within the pentacyclic framework has a profound impact on biological activity. For instance, the stereochemistry at the C20 and C21 positions is a significant challenge in the synthesis of these alkaloids and is critical for their biological effects. researchgate.net
The chemical structure of (+)-Isoeburnamine, a close analog, features a specific stereochemistry at the 14beta position which is considered crucial for its biological activity. ontosight.ai The rigid pentacyclic structure of these alkaloids limits their conformational flexibility. However, even subtle changes in the conformation, influenced by the substitution pattern, can alter the way the molecule presents its pharmacophoric features to a biological target. The introduction of the double bond in this compound would further alter the geometry and electronic distribution of the D-ring compared to its saturated counterpart, isoeburnamine, which would be expected to influence its interaction with biological targets.
Analytical Method Development and Validation for 14,15 Didehydroisoeburnamine
Quantitative Analytical Procedures for 14,15-Didehydroisoeburnamine
Quantitative analysis is crucial for determining the amount or concentration of this compound in a given sample. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose due to its high resolution, sensitivity, and accuracy.
Method Development for Accurately Quantifying this compound
The development of a quantitative HPLC method for this compound involves a systematic optimization of chromatographic conditions to achieve a suitable separation and detection of the analyte. The process typically begins with the selection of an appropriate stationary phase, mobile phase, and detector.
Based on the chemical structure of this compound, a reversed-phase HPLC method is a suitable approach. A C18 column is often the first choice for the separation of moderately polar compounds. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is optimized to achieve a good peak shape and retention time. The pH of the aqueous buffer can significantly influence the retention of ionizable compounds and is therefore a critical parameter to control. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
A systematic approach to method development, such as Design of Experiments (DoE), can be employed to efficiently evaluate the effects of various parameters (e.g., mobile phase composition, pH, column temperature, and flow rate) on the chromatographic separation. turkjps.org This allows for the identification of optimal conditions that provide a robust and reliable method.
A hypothetical set of optimized HPLC conditions for the quantification of this compound is presented in the table below.
| Parameter | Condition |
| Chromatographic Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile: 20 mM Phosphate Buffer (pH 3.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Validation of Quantitative Methods: Accuracy, Precision, Linearity, and Range
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. chromatographyonline.com The key validation parameters for a quantitative method are accuracy, precision, linearity, and range, as stipulated by the International Council for Harmonisation (ICH) guidelines. turkjps.org
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. farmaciajournal.com It is often assessed by performing recovery studies on spiked samples at different concentration levels.
Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. farmaciajournal.com It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision).
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. farmaciajournal.com This is typically determined by analyzing a series of standard solutions of known concentrations and plotting the detector response against the concentration.
Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. ejgm.co.uk
The following tables present hypothetical validation data for the developed HPLC method for this compound.
Table 1: Accuracy of the HPLC Method for this compound
| Concentration Level | Amount Added (µg/mL) | Amount Found (µg/mL) (n=3) | Recovery (%) | RSD (%) |
| 80% | 80 | 79.8 | 99.75 | 0.85 |
| 100% | 100 | 100.2 | 100.20 | 0.65 |
| 120% | 120 | 119.5 | 99.58 | 0.92 |
Table 2: Precision of the HPLC Method for this compound
| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) |
| Repeatability (Intra-day) | 100 | 100.1 | 0.75 |
| Intermediate Precision (Inter-day) | 100 | 99.8 | 1.20 |
Table 3: Linearity of the HPLC Method for this compound
| Parameter | Value |
| Linearity Range | 10 - 150 µg/mL |
| Regression Equation | y = 25432x + 1234 |
| Correlation Coefficient (r²) | 0.9995 |
Determination of Detection Limit (DL) and Quantitation Limit (QL)
The Detection Limit (DL) of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. eurl-pesticides.eu The Quantitation Limit (QL) of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. eurl-pesticides.eu
These limits can be determined based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio. For the signal-to-noise approach, a ratio of 3:1 is generally considered acceptable for estimating the DL and a ratio of 10:1 is used for estimating the QL. nih.gov
Table 4: Detection and Quantitation Limits for this compound
| Parameter | Value (µg/mL) |
| Detection Limit (DL) | 0.5 |
| Quantitation Limit (QL) | 1.5 |
Qualitative Analytical Procedures for this compound
Qualitative analysis aims to identify the presence of this compound in a sample. Spectroscopic techniques are powerful tools for this purpose.
Method Development for Identification of this compound
The identification of this compound can be achieved through a combination of chromatographic and spectroscopic methods.
High-Performance Liquid Chromatography (HPLC): The retention time of a peak in an HPLC chromatogram under specific conditions can be used as a preliminary identification tool when compared to a known reference standard.
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition, which is a highly specific identifier. Fragmentation patterns observed in MS/MS experiments can further confirm the structure of the molecule. nih.govtru.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical structure of the molecule, including the connectivity of atoms and the stereochemistry. This is a definitive method for structural elucidation and identification.
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups within the molecule, providing a characteristic fingerprint spectrum. farmaciajournal.com
The combination of these techniques provides a high degree of confidence in the identification of this compound.
Validation of Qualitative Methods: Specificity and Detection Limit
The validation of qualitative analytical methods for this compound is a process that demonstrates the suitability of the method for its intended purpose. Key parameters in this validation are specificity and the detection limit.
Specificity
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.neteuropa.eu For this compound, this ensures that the analytical signal is solely attributable to the compound of interest.
To establish specificity, several approaches are employed:
Analysis of Blank and Placebo Samples: The method is tested with blank samples (containing no analyte) and placebo formulations (containing all excipients except the active pharmaceutical ingredient) to ensure no interference peaks are observed at the retention time or spectral signature of this compound. globalresearchonline.net
Forced Degradation Studies: The compound is subjected to stress conditions such as heat, light, acid/base hydrolysis, and oxidation to intentionally produce degradation products. The analytical method must be able to resolve this compound from these potential degradants. europa.eu
Peak Purity Analysis: In chromatographic methods, techniques like diode array detection (DAD) or mass spectrometry (MS) can be used to assess the homogeneity of the chromatographic peak corresponding to this compound, confirming it is not co-eluting with any impurities. researchgate.net
If the analytical procedure lacks complete specificity, it can be compensated by utilizing other supporting analytical procedures to achieve the necessary level of discrimination. europa.eu
Detection Limit (LOD)
The detection limit (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. epa.gov It is a crucial parameter for qualitative tests, indicating the sensitivity of the method. For this compound, determining the LOD is essential for applications such as impurity testing and trace analysis.
Several methods can be used to determine the LOD, with the signal-to-noise ratio being a common approach for instrumental methods. researchgate.net A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD. researchgate.net The LOD can also be calculated from the standard deviation of the response and the slope of the calibration curve.
| Validation Parameter | Objective | Typical Methodology |
| Specificity | To ensure the signal is from the analyte of interest only. | Analysis of blanks, placebos, and forced degradation samples. Peak purity analysis. globalresearchonline.neteuropa.euresearchgate.net |
| Detection Limit (LOD) | To determine the lowest concentration of the analyte that can be detected. | Signal-to-noise ratio (typically 3:1). researchgate.net Calculation based on the standard deviation of the response and the slope of the calibration curve. |
Application of hyphenated techniques (e.g., LC-MS/MS) for Complex Matrix Analysis of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. nih.gov For the analysis of this compound in complex matrices such as biological fluids or herbal extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly valuable technique due to its high sensitivity and selectivity. nih.govasiapharmaceutics.info
LC-MS/MS combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly selective and sensitive detection provided by tandem mass spectrometry. asiapharmaceutics.info This combination is adept at overcoming the challenges posed by complex sample matrices, which can often interfere with the analyte signal. nih.gov
Key aspects of LC-MS/MS application include:
Sample Preparation: Prior to LC-MS/MS analysis, a sample preparation step, such as solid-phase extraction (SPE), is often employed to remove interfering matrix components and concentrate the analyte. nih.gov This helps to minimize matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analyte, affecting the accuracy of the results. nih.govchromatographyonline.com
Chromatographic Separation: An appropriate HPLC column and mobile phase are selected to achieve good chromatographic resolution of this compound from other components in the sample.
Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. mdpi.com In this mode, a specific precursor ion of this compound is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This high degree of specificity significantly reduces background noise and improves the limit of detection. mdpi.com
The validation of an LC-MS/MS method for this compound in a complex matrix would involve assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and matrix effect. nih.gov
| Technique | Principle | Application for this compound | Advantages |
| LC-MS/MS | Combines HPLC separation with tandem mass spectrometry detection. asiapharmaceutics.info | Analysis in complex matrices like biological fluids or herbal extracts. | High sensitivity, high selectivity, ability to handle complex samples, and provides structural information. nih.govasiapharmaceutics.info |
The use of LC-MS/MS allows for the reliable detection and quantification of this compound at very low concentrations, even in the presence of a multitude of other compounds. The data generated from such analyses are crucial for pharmacokinetic studies, metabolism research, and the quality control of products containing this compound.
Future Research Directions and Translational Opportunities in Chemical Biology
Emerging Methodologies in Alkaloid Research applicable to 14,15-Didehydroisoeburnamine
Recent progress in alkaloid research provides powerful tools for the synthesis, purification, and characterization of complex molecules like this compound. These methodologies can facilitate the generation of analogues for structure-activity relationship (SAR) studies and enable a more profound understanding of its chemical properties.
Advances in analytical techniques are equally crucial for future research. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS) can be used for the sensitive detection and structural elucidation of the compound and its metabolites in biological systems. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the three-dimensional structure of these alkaloids with precision. The application of these advanced analytical methods will be essential for characterizing novel synthetic derivatives and for metabolic profiling studies.
| Methodology | Description | Specific Application to this compound |
|---|---|---|
| Chemoenzymatic Synthesis | Combines chemical synthesis with enzymatic catalysis to achieve high selectivity and efficiency. nih.gov | Stereoselective synthesis of the core structure and generation of novel, functionalized analogues. nih.govumich.edu |
| Cascade Reactions | Multi-step reactions that occur in a single pot, improving synthetic efficiency. acs.org | Rapid assembly of the complex polycyclic skeleton of the eburnamine (B1221595) alkaloid family. |
| LC-MS/MS | A powerful analytical technique that combines the separating power of liquid chromatography with the highly sensitive and selective analysis of mass spectrometry. mdpi.com | Identification and quantification of this compound and its metabolites in complex biological samples. |
| High-Resolution NMR | Advanced NMR techniques (e.g., 2D-NMR) for detailed structural elucidation of complex molecules. | Unambiguous determination of the structure and stereochemistry of new synthetic derivatives. |
Integration of Systems Biology Approaches for Comprehensive Understanding of this compound Effects
A systems biology approach, which integrates various "omics" datasets, can provide a holistic view of the cellular and physiological effects of this compound, moving beyond a single-target perspective. routledge.comsciencedaily.com By simultaneously measuring changes across different biological layers—genes, proteins, and metabolites—researchers can uncover the complex network of interactions modulated by the compound.
Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq), researchers can analyze the entire transcriptome of cells or tissues treated with this compound. This would reveal changes in gene expression, providing clues about the signaling pathways and cellular processes affected by the compound. nih.gov
Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a biological sample. nih.govresearchgate.netnih.gov This approach can be used to identify direct protein targets of this compound (chemical proteomics) or to understand global changes in protein expression and post-translational modifications following treatment. mdpi.com
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal the downstream functional consequences of the compound's activity. nih.govmdpi.comnih.govbiorxiv.orgresearchgate.net This could highlight alterations in specific metabolic pathways, providing a functional readout of the compound's biological impact.
Integrating these multi-omics datasets can help construct comprehensive network models of the compound's mechanism of action, identify potential biomarkers for its activity, and reveal unexpected therapeutic opportunities or off-target effects. routledge.comnih.gov
| Omics Approach | Technology | Information Gained | Potential Insights |
|---|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Differential gene expression profiles. | Identification of signaling pathways and biological processes modulated by the compound. nih.gov |
| Proteomics | Mass Spectrometry (LC-MS/MS) | Changes in protein abundance and post-translational modifications; identification of binding partners. researchgate.net | Direct target identification and understanding of downstream effects on protein networks. nih.gov |
| Metabolomics | Mass Spectrometry (GC-MS, LC-MS), NMR | Alterations in the levels of endogenous small molecules (metabolites). biorxiv.org | Functional readout of the compound's impact on cellular metabolism and physiology. nih.gov |
Potential for Chemical Biology Tool Development utilizing this compound Structure
The unique scaffold of this compound makes it an excellent starting point for the development of chemical probes to investigate biological systems. nih.govsemanticscholar.org By strategically modifying the molecule, it can be converted into a tool for identifying its cellular targets and visualizing its distribution within cells.
One common strategy involves creating an affinity-based probe. This can be achieved by attaching a biotin (B1667282) tag to a non-essential position on the this compound molecule. The resulting probe can be incubated with cell lysates, and any proteins that bind to it can be isolated using streptavidin-coated beads and subsequently identified by mass spectrometry. This technique, known as affinity purification-mass spectrometry (AP-MS), is a powerful method for target deconvolution.
Another approach is to synthesize fluorescently labeled versions of this compound. By attaching a fluorophore, the probe's localization within cells can be visualized using fluorescence microscopy. This can provide valuable information about which cellular compartments or organelles the compound accumulates in, offering clues to its site of action. Photo-affinity labeling probes, which contain a photoreactive group, can also be developed to form a covalent bond with their target protein upon UV irradiation, enabling more robust target identification.
| Probe Type | Modification | Application | Technique |
|---|---|---|---|
| Affinity Probe | Attachment of a biotin tag. | Identification of protein binding partners. | Affinity Purification-Mass Spectrometry (AP-MS). |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Rhodamine). | Visualization of subcellular localization. | Fluorescence Microscopy, Flow Cytometry. |
| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent capture of target proteins for identification. | Photo-affinity Labeling followed by MS. |
Advanced Computational Chemistry and Molecular Modeling Studies of this compound and its Target Interactions
Computational methods are indispensable tools for accelerating the study of natural products by predicting their biological targets and elucidating the molecular details of their interactions. nih.govnottingham.ac.uknih.gov
Molecular Docking: This technique can be used to screen large libraries of known protein structures to identify potential binding targets for this compound. nih.govnih.govnih.gov By predicting the binding pose and estimating the binding affinity, molecular docking can prioritize potential targets for experimental validation, saving significant time and resources. researchgate.net For example, docking studies on related indole (B1671886) alkaloids have successfully identified interactions with key signaling proteins like AKT1 and HSP90. nih.gov
Molecular Dynamics (MD) Simulations: Once a potential protein target is identified, MD simulations can provide a dynamic view of the ligand-protein complex over time. nih.govresearchgate.netnih.govdntb.gov.ua These simulations can assess the stability of the predicted binding pose, reveal the key amino acid residues involved in the interaction, and calculate the binding free energy with greater accuracy. researchgate.net This detailed understanding of the interaction at an atomic level is crucial for the rational design of more potent and selective analogues.
Pharmacophore Modeling and Virtual Screening: Based on the structure of this compound, a pharmacophore model can be generated to define the essential chemical features required for its biological activity. This model can then be used to virtually screen large compound databases to identify other molecules with similar features that may exhibit comparable biological effects.
By combining these computational approaches, researchers can generate testable hypotheses about the molecular targets and mechanisms of this compound, guiding future experimental work in a more targeted and efficient manner.
| Computational Method | Purpose | Expected Outcome |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation of a ligand to a protein target. nih.gov | A ranked list of potential protein targets and their predicted binding modes. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to analyze the physical properties of the system. nih.gov | Assessment of binding stability, identification of key interacting residues, and calculation of binding free energy. nih.govresearchgate.net |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | A model for virtual screening to find new compounds with similar activity. |
| Virtual Screening | Computationally screens large libraries of compounds against a target. | Identification of novel hit compounds for further investigation. |
Q & A
Q. Methodological Steps :
Extraction : Crude plant material is macerated in polar solvents.
Partitioning : Liquid-liquid extraction to separate alkaloid-rich fractions.
Chromatography : Silica gel columns with incremental polarity adjustments.
Characterization : NMR and mass spectrometry for structural confirmation.
What spectroscopic techniques are critical for characterizing this compound?
Basic Research Question
Key techniques include:
- UV-Vis Spectroscopy : Identifies conjugated systems (e.g., λmax 203, 229, 282, 292 nm in ethanol) .
- Optical Rotation : Reported as [α]D -16° (c = 0.18 in CHCl3) for stereochemical confirmation .
- NMR (1H and 13C) : Assigns proton environments and carbon frameworks, critical for distinguishing it from analogs like vincanorine .
Data Interpretation Tip : Compare observed NMR shifts with literature values for isoeburnamine derivatives to confirm dehydrogenation at C14–C15.
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from variations in:
Q. Validation Strategy :
Replicate studies using standardized protocols (e.g., cell viability assays with controls).
Cross-validate with orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo models).
Use literature frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine experimental design .
What strategies improve the synthetic yield of this compound?
Advanced Research Question
While natural extraction is common, synthetic optimization could involve:
- Catalytic Dehydrogenation : Introduce the C14–C15 double bond using Pd/C or I2 under controlled conditions .
- Protecting Groups : Temporarily shield reactive sites (e.g., amines) during synthesis.
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation.
Q. Data-Driven Optimization :
- Compare yields across solvent systems (e.g., DMF vs. THF).
- Apply statistical models (e.g., Design of Experiments) to identify critical variables.
How can computational modeling elucidate the mechanism of action of this compound?
Advanced Research Question
Integrate computational and experimental approaches:
Molecular Docking : Predict binding affinity to targets like acetylcholinesterase or tubulin.
MD Simulations : Assess stability of ligand-target complexes over time.
QSAR : Correlate structural features (e.g., planarity of the indole system) with bioactivity.
Validation : Cross-check computational predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
What are the key physical properties of this compound relevant to experimental design?
Basic Research Question
- Solubility : Poor aqueous solubility; use DMSO or ethanol for stock solutions.
- Melting Point : 178–181°C (for purity assessment) .
- Stability : Store at -20°C in amber vials to prevent photodegradation.
Experimental Note : Pre-filter solutions through 0.22 µm membranes to avoid particulate interference in cell-based assays .
How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR)?
Advanced Research Question
- Analog Synthesis : Modify the indole or piperidine moieties to probe functional group contributions.
- Bioactivity Profiling : Test analogs against panels of cancer cell lines or microbial targets.
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Example : Compare this compound with vincanorine (a 16-keto analog) to assess the impact of dehydrogenation vs. ketonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
